molecular formula C5H5Br2N3 B1332214 3,5-Dibromopyridine-2,6-diamine CAS No. 76942-20-6

3,5-Dibromopyridine-2,6-diamine

Cat. No. B1332214
CAS RN: 76942-20-6
M. Wt: 266.92 g/mol
InChI Key: OMHAJKGETRBOCV-UHFFFAOYSA-N
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Description

The compound 3,5-Dibromopyridine-2,6-diamine is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine and amine groups in the compound suggests that it is a functionalized pyridine, which could be of interest in various chemical syntheses and applications. Although the specific compound this compound is not directly mentioned in the provided papers, derivatives of similar halogenated pyridines and their synthesis methods are discussed, which can provide insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of halogenated pyridine derivatives is often achieved through substitution reactions. For instance, the synthesis of 3,6-dibromopyridazine-4,5-diamine involves the reaction of a dibromo-thiadiazolo-pyridazine with sodium methoxide in tetrahydrofuran (THF) under reflux conditions, as described in the first paper . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions that favor the desired substitution pattern on the pyridine ring.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of the synthesized 3,6-dibromopyridazine-4,5-diamine was confirmed using high-resolution mass spectrometry, 1H and 13C-NMR, and IR spectroscopy . Similarly, the structure of this compound could be determined using these techniques to ensure the correct placement of bromine and amine groups on the pyridine ring.

Chemical Reactions Analysis

The reactivity of halogenated pyridine derivatives is influenced by the presence of electron-withdrawing groups such as bromine, which can activate the ring towards nucleophilic substitution reactions. The second paper discusses the reaction activity of a related compound, 3-methoxy-5-chloro-2,6-dinitropyridine, which was synthesized through a series of reactions including substitution, oxidation, nitration, and ammoniation . These reactions are relevant to the chemical behavior of this compound, as similar reaction conditions could be employed to further functionalize the compound or to incorporate it into more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely depending on the substituents attached to the ring. The third paper describes the crystal structure of a pyridine derivative with diisopropylphosphanyl groups, where the pyridine ring is almost planar and the molecule exhibits no significant intermolecular interactions beyond van der Waals contacts . For this compound, one could expect the bromine atoms to add significant mass and possibly affect the compound's boiling point, solubility, and density. The amine groups could engage in hydrogen bonding, influencing the compound's solubility in water and its melting point.

Scientific Research Applications

Chemical Reactions and Synthesis

3,5-Dibromopyridine-2,6-diamine plays a significant role in various chemical reactions and synthesis processes. Studies have shown that it undergoes substitution reactions at elevated temperatures, demonstrating the replacement of hydrogen atoms by bromine under specific conditions (Hertog, Combe, & Kolder, 2010). Additionally, it is involved in C–N bond-forming reactions, offering an efficient protocol for synthesizing substituted pyridine compounds (Wang, Liu, Dai, & Hu, 2014).

Spectroscopy and Vibrational Studies

The compound is used in spectroscopy, particularly in understanding the effects of halo-substitution on vibrational frequencies. Polarized Raman and infrared spectra studies have been conducted on 3,5-dibromopyridines to understand these effects (Tanaka, Kasasaku, Shimada, & Shimada, 1988).

Ligand in Coordination Chemistry

In coordination chemistry, this compound derivatives are used as ligands. These compounds have been explored for their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Organic Synthesis and Process Research

The compound's derivatives have been utilized in developing new synthetic routes for organic compounds. An example is the development of a novel, safer, and efficient synthetic route to 2,6-diamino-4-bromopyridine, showcasing its versatility in organic synthesis (Nettekoven & Jenny, 2003).

Polymer Science

This compound is instrumental in polymer science, specifically in synthesizing novel polyimides derived from aromatic diamine monomers. These polymers are characterized for various properties like thermal behavior, solubility, and viscosity (Zhang, Li, Yin, Wang, Zhao, Shao, & Yang, 2005).

Electroluminescent Devices

Its derivatives, such as N , N ′-bis(1-naphthyl)- N , N ′-diphenyl-2,6-diaminopyridine, have beenexplored for their use in electroluminescent devices, emitting an intense blue color upon irradiation by UV light, making them suitable for use as an emitting layer in these devices (Chen, Chen, Keng, & Wang, 2001).

Catalysis and Organic Transformations

This compound derivatives have been used in catalysis, particularly in Suzuki reactions to generate bioactive compounds. They offer high yields and preferentiality in mono-arylation products of dibromopyridine, demonstrating their utility in creating diverse organic compounds (Zhang, Wu, Zhu, Ren, Mak, & Song, 2007).

Natural Product Synthesis and Biological Activity

The compound is relevant in the synthesis of 1,2-diamines, a motif present in many natural products with significant biological activity. These structures are targets for synthetic chemists due to their potential in drug discovery and asymmetric synthesis (Cardona & Goti, 2009).

Safety and Hazards

3,5-Dibromopyridine-2,6-diamine is classified as dangerous. It has hazard statements H301-H319-H317, indicating that it is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction . The safety information pictograms are GHS06 and GHS07 .

properties

IUPAC Name

3,5-dibromopyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHAJKGETRBOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362855
Record name 3,5-dibromopyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76942-20-6
Record name 3,5-dibromopyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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